5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline

Description

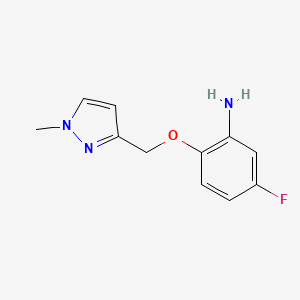

Chemical Structure: The compound features an aniline core substituted with a fluorine atom at the 5-position and a methoxy group linked to a 1-methyl-1H-pyrazol-3-yl moiety at the 2-position .

Molecular Formula: C₁₁H₁₂FN₃O.

Molecular Weight: 221.23–221.24 g/mol .

CAS Numbers:

Properties

IUPAC Name |

5-fluoro-2-[(1-methylpyrazol-3-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c1-15-5-4-9(14-15)7-16-11-3-2-8(12)6-10(11)13/h2-6H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUSXCWSPKGZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)COC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Methoxy Group: The methoxy group is introduced by reacting the pyrazole derivative with methanol in the presence of a base such as sodium methoxide.

Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Coupling with Aniline: The final step involves coupling the fluorinated pyrazole derivative with aniline under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced aniline derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression.

Case Study:

A study on a related compound demonstrated its efficacy against various cancer cell lines, showcasing its potential as a lead compound in anticancer drug development .

1.2 Neurological Disorders

The compound may also have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, it has been suggested as a modulator of metabotropic glutamate receptors, which are implicated in conditions such as anxiety and depression.

Case Study:

Research has highlighted the role of similar compounds in enhancing cognitive function and reducing anxiety-like behaviors in animal models, indicating potential for further exploration in psychiatric therapeutics .

Synthesis and Derivative Development

2.1 Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can serve as a building block for more complex molecules, which can be tailored for specific biological activities.

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | Fluorinated aniline + methoxy pyrazole | 85% |

| Step 2 | Purification via recrystallization | 90% |

This table summarizes the synthesis process, highlighting the efficiency of the methods employed.

Biochemical Interactions

3.1 Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism. By inhibiting specific enzymes, it may disrupt the metabolic processes that allow cancer cells to thrive.

Case Study:

In vitro studies demonstrated that derivatives of this compound effectively inhibited key enzymes involved in tumor growth, suggesting a mechanism through which it could exert anticancer effects .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related aniline derivatives:

Key Differentiators

Substituent Heterocycles: The pyrazole moiety in the target compound (vs. Positional isomerism (pyrazole-3-yl vs. 4-yl vs.

Fluorine Substitution: Fluorine at the 5-position (common across most analogs) increases electronegativity and lipophilicity, improving membrane permeability compared to non-fluorinated analogs like 4-[(1-ethylpiperidin-3-yl)oxy]aniline .

Molecular Weight and Solubility :

- Lower molecular weight analogs (e.g., 5-Fluoro-2-(1-pyrrolidinyl)aniline, 180.22 g/mol) may exhibit better bioavailability, while bulkier derivatives (e.g., piperazine-containing compound, 265.29 g/mol) could have prolonged half-lives .

Biological Activity

5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline, with a CAS number of 1260659-04-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 5-fluoro-2-[(1-methylpyrazol-3-yl)methoxy]aniline |

| Molecular Formula | C11H12FN3O |

| Molecular Weight | 221.23 g/mol |

| Canonical SMILES | CN1C=CC(=N1)COC2=C(C=C(C=C2)F)N |

Anticancer Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, derivatives in the pyrazole class have shown cytotoxicity against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These compounds target specific pathways involved in cancer progression, often leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in tumor growth and proliferation. For example, studies have demonstrated that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Study 1: Antitumor Activity

In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition at concentrations as low as 4.2 µM against A375 melanoma cells .

Study 2: CNS Disorders

Another area of research has focused on the compound's activity related to central nervous system (CNS) disorders. It was found that modifications to the methyl group enhanced the potency of related compounds against metabotropic glutamate receptors, indicating potential applications in treating CNS disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.